molecular formula C15H20N2O5 B13734840 (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate CAS No. 105310-35-8

(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate

Cat. No.: B13734840
CAS No.: 105310-35-8
M. Wt: 308.33 g/mol
InChI Key: DSSSJSMELQGRLL-YLAFAASESA-N
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Description

This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt through a reaction with oxalic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropane rings.

    Biology: Its unique structure may make it a useful probe for studying biological processes involving cyclopropane-containing compounds.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain and reactivity could play a crucial role in these interactions, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid and its derivatives share structural similarities with (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate.

    Aminomethyl compounds: Other aminomethyl-substituted compounds, such as aminomethylbenzoic acid, may exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is the combination of its cyclopropane ring, aminomethyl group, and oxalate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

105310-35-8

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

[(1S,2R)-2-(ethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C13H18N2O.C2H2O4/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11H,2,8-9,14H2,1H3,(H,15,16);(H,3,4)(H,5,6)/t11-,13+;/m1./s1

InChI Key

DSSSJSMELQGRLL-YLAFAASESA-N

Isomeric SMILES

CCNC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Canonical SMILES

CCNC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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